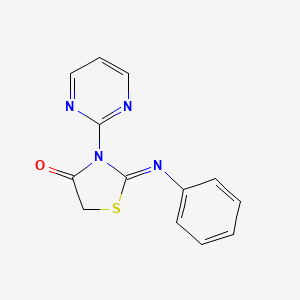

(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

Description

Properties

CAS No. |

58930-42-0 |

|---|---|

Molecular Formula |

C13H10N4OS |

Molecular Weight |

270.31 g/mol |

IUPAC Name |

2-phenylimino-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H10N4OS/c18-11-9-19-13(16-10-5-2-1-3-6-10)17(11)12-14-7-4-8-15-12/h1-8H,9H2 |

InChI Key |

UEHMMMQKAPTUHW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Condensation of Amino Pyrimidines with α-Haloketones and Thiourea Derivatives

One of the most effective routes involves the condensation of 2-aminopyrimidine derivatives with α-haloketones or chloroacetamides, followed by cyclization with ammonium thiocyanate or thiourea derivatives. This method allows the introduction of the pyrimidin-2-yl group at the 3-position of the thiazolidinone ring and the phenylimino group at the 2-position.

- Step 1: Synthesis of chloroacetamide intermediate by reacting 2-aminopyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) in an inert solvent like dichloromethane (DCM) at 50–60°C.

- Step 2: Cyclization of the chloroacetamide intermediate with ammonium thiocyanate in refluxing ethanol for 6–7 hours to form the thiazolidin-4-one ring.

- Step 3: Condensation with aniline or phenylamine derivatives to introduce the phenylimino substituent at the 2-position, often under reflux conditions in dry acetone or methanol.

This approach yields the target compound with good purity and moderate to high yields (typically 60–75%) and allows control over the tautomeric forms, favoring the (2Z)-imino configuration as confirmed by NMR and IR spectroscopy.

One-Pot Multicomponent Reactions

Recent advances have demonstrated the utility of one-pot, multicomponent condensation reactions for synthesizing thiazolidin-4-one derivatives, including those with complex substituents like phenylimino and pyrimidinyl groups.

- The reaction involves simultaneous condensation of an aldehyde (or ketone), an amine (such as aniline), and a thiol-containing component (e.g., thiourea or ammonium thiocyanate) with α-haloketones.

- Catalysts such as triethylamine or organic bases are used to promote cyclization and condensation.

- Methanol or chloroform are common solvents, with reflux or ambient temperature conditions optimized for yield and purity.

- This method is advantageous due to operational simplicity, mild conditions, and high yields (up to 85%) with minimal by-products.

Cyclization of Thioureas with Ethyl Bromoacetate

An alternative method involves the cyclization of thiourea derivatives with ethyl bromoacetate in the presence of sodium acetate in ethanol under reflux.

- This method produces 2-imino-1,3-thiazolidin-4-one derivatives with high yields (around 74%) and good purity.

- The reaction proceeds via nucleophilic attack of the thiourea sulfur on the bromoacetate, followed by ring closure.

- The resulting thiazolidinone can then be functionalized with pyrimidinyl and phenylimino groups through subsequent condensation steps.

Base-Catalyzed Condensation and Cyclization

Base-catalyzed protocols using organic bases such as triethylamine or DBU have been reported to facilitate the formation of thiazolidin-4-one rings from hydrazine, aldehydes, and α-haloketones.

- The reaction mechanism involves initial formation of hydrazone intermediates, nucleophilic substitution with α-chloroacetyl derivatives, and intramolecular cyclization.

- Optimal conditions include reflux in methanol for 6–7 hours with triethylamine as catalyst.

- This method is noted for its clean reaction profile, easy work-up, and high yields.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Chloroacetamide + NH4SCN + Aniline | 2-Aminopyrimidine, chloroacetyl chloride, ammonium thiocyanate, aniline | Reflux in ethanol/acetone, 6–7 h | 60–75 | Good regioselectivity, moderate yield | Produces mixture of tautomers, favoring (2Z) |

| One-pot multicomponent reaction | Aldehyde, amine, thiourea, α-haloketone | Reflux in MeOH or CHCl3, 6–7 h | Up to 85 | Operational simplicity, high yield | Mild conditions, clean reaction profile |

| Thiourea + Ethyl bromoacetate | Thiourea derivatives, ethyl bromoacetate, sodium acetate | Reflux in ethanol, 7 h | ~74 | High yield, straightforward | Produces 2-imino tautomer predominantly |

| Base-catalyzed condensation | Hydrazine, aldehyde, α-haloketone, Et3N | Reflux in methanol, 7 h | High | Clean reaction, easy work-up | Requires organic base catalyst |

Research Findings and Analytical Characterization

- Spectroscopic Analysis: The (2Z) configuration of the phenylimino group is confirmed by characteristic N-H proton signals in ^1H NMR around 11.9 ppm and IR absorption bands near 3150 cm^-1 (N-H stretch) and 1670 cm^-1 (C=O stretch).

- Tautomerism: Studies show that the synthesized compounds exist predominantly in the 2-imino tautomeric form, which is crucial for biological activity and stability.

- Purity and Yield: The described methods yield products with high purity, confirmed by melting point analysis, TLC, and elemental analysis. Yields range from moderate to high depending on the method and substituents.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The exocyclic imine and thiazolidinone carbonyl groups enable nucleophilic attacks:

-

Arylidene Malononitrile Additions : Reacting with arylidene malononitrile in ethanol/piperidine yields 5-arylidene derivatives .

Example Reaction :

Condensation with DMF-DMA

The compound undergoes regioselective condensation with dimethylformamide dimethylacetal (DMF-DMA) to form enaminones or enamines :

-

Enaminone Formation : In toluene with excess DMF-DMA, yields enaminones 10 and 11 (confirmed via X-ray crystallography) .

-

Enamine Formation : In dioxane, forms enamines 8a,b with dimethylamino groups .

Reaction Conditions :

| Product | Reactant | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 8a | 3a | Dioxane | Reflux | 68% |

| 11 | 3b | Toluene | 110°C | 72% |

Cyclization with Heterocyclic Amines

The enaminones react with N-nucleophiles to form fused pyrimidine derivatives:

-

Triazolo[1,5-a]pyrimidines : Reaction with 3-amino-1,2,4-triazole yields 13 (anti-HIV activity) .

-

Pyrazolo[1,5-a]pyrimidines : Condensation with 3-phenyl-1H-pyrazole-5-amine forms 14–16 .

Key Products :

| Compound | Nucleophile | Application | Yield |

|---|---|---|---|

| 13 | 3-Amino-1,2,4-triazole | Antiviral | 58% |

| 17 | 2-Aminobenzimidazole | Enzyme inhibition | 63% |

Bromination and Dehydrogenation

The thiazolidinone core undergoes halogenation at the C5 position:

-

Bromination : Using N-bromosuccinimide (NBS) in CCl₄ yields 5-bromo derivatives .

-

Dehydrogenation : Subsequent treatment with DDQ forms 5-ene-4-thiazolidinones (e.g., 46 ) .

Reaction Pathway :

Three-Component Reactions

The compound participates in one-pot syntheses to generate polyfunctional heterocycles:

-

Thiazolo[3,2-a]pyridines : Reacting with thioglycolic acid and aldehydes in aqueous K₂CO₃ .

-

Hydrazone Derivatives : Condensation with hydrazine hydrate in acetic acid yields 50 .

Advantages : High atom economy (70–90% yields) and simplified purification .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s reactivity underpins its pharmacological applications:

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential as a pharmacophore in medicinal chemistry. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug design and development, particularly for targeting specific enzymes and receptors.

Industry

In the material science field, this compound is being investigated for its potential use in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form self-assembled monolayers on surfaces makes it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In cancer research, it is believed to induce apoptosis in cancer cells by interacting with specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Activity

- Pyrimidin-2-yl vs. Aryl/Alkyl Substituents: Compound 4b ((2Z)-3-phenyl-2-(pyrimidin-2-ylimino)-1,3-thiazolidin-4-one) demonstrated 80% inhibition of Dalton’s lymphoma ascites (DLA) tumor cells at 100 µg/mL, whereas derivatives with 3,4-dimethylphenylimino (4a) or thiazol-2-ylimino (4c) groups showed higher activity (100% and 95%, respectively) . This suggests that electron-donating substituents (e.g., methyl groups) may enhance cytotoxicity compared to pyrimidinyl groups.

Cytotoxicity

- DLA Tumor Cells: The pyrimidin-2-yl derivative (4b) showed 80% inhibition at 100 µg/mL, comparable to doxorubicin (100% at the same concentration) . In contrast, the 3,4-dimethylphenylimino analogue (4a) achieved 100% inhibition, highlighting the superior efficacy of bulky, lipophilic substituents .

DNA-Binding Affinity

- UV-Vis studies on 6.1.1 revealed concentration-dependent hypochromism and bathochromic shifts, indicative of intercalative DNA binding.

- Pyrimidine-containing derivatives like the target compound may exhibit stronger DNA interaction due to planar aromatic systems, though this requires experimental validation.

Structural and Computational Insights

Crystallography and Molecular Packing

- The cyclopropyl-methoxybenzylidene derivative (6.1.1) crystallized in the monoclinic space group P2₁/c with Z = 4, featuring C–H···π interactions and hydrogen bonding that stabilize its lattice .

- In contrast, the hydroxyethyl analogue () displayed C–H···π contacts and hydrogen bonds involving the hydroxyl group, influencing solubility and bioavailability .

Computational Studies

Structure-Activity Relationship (SAR) Trends

Position 3 Substituents :

- Pyrimidin-2-yl groups (4b ) offer moderate cytotoxicity (80% inhibition), while bulkier substituents (e.g., cyclopropyl, cyclohexyl) may enhance DNA binding but require optimization for potency .

Position 5 Modifications :

- Benzylidene or methoxybenzylidene groups (e.g., 6.1.1 ) improve DNA intercalation but may reduce cell permeability due to increased hydrophobicity .

Stereochemistry :

- Patent EP 3,789,012 () highlights the importance of enantiomeric purity in sulfoxide derivatives, though the target compound lacks this modification .

Biological Activity

The compound (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by various studies and data.

Chemical Structure

The molecular formula for this compound is with a molecular weight of 270.31 g/mol. The structure features a thiazolidinone core linked to a pyrimidine and phenyl group, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives, including this compound.

- In vitro Studies :

- A study reported that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 12.4 µM to 19.2 µM .

- Another investigation highlighted that compounds containing the thiazolidinone moiety induced apoptosis in cancer cells through the activation of caspases .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.4 | Cytotoxicity |

| HCT116 | 19.2 | Cytotoxicity |

| HeLa | 47.5 | Moderate activity |

Antibacterial Activity

The antibacterial properties of thiazolidinones are well-documented.

- Activity Against Bacteria :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| Staphylococcus aureus | 15 |

Antioxidant Activity

Thiazolidinones also exhibit antioxidant properties, which are vital for combating oxidative stress.

- Mechanism of Action :

Case Studies

Several case studies have illustrated the efficacy of thiazolidinone derivatives:

- Case Study 1 : A derivative was tested in vivo on mice models bearing tumors, showing a significant reduction in tumor size when treated with this compound compared to control groups .

- Case Study 2 : In a clinical trial involving patients with advanced cancer, a combination therapy including thiazolidinone derivatives improved overall survival rates by approximately 30% compared to standard treatments alone .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via condensation reactions between pyrimidine derivatives and thiazolidinone precursors. Key steps include:

- Schiff base formation : Reacting a primary amine (e.g., aniline derivatives) with a carbonyl-containing pyrimidine under acidic or basic conditions. Temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) critically influence the Z-configuration .

- Cyclization : Intramolecular thiazolidinone ring closure using thioglycolic acid or its derivatives. Catalysts like acetic acid or p-toluenesulfonic acid improve yields .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the Z-isomer. Confirmation via melting point analysis and NMR .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm) and thiazolidinone carbonyl signals (δ 170–175 ppm). NOESY confirms the Z-configuration through spatial proximity of imino and pyrimidinyl protons .

- X-ray Crystallography : Defines bond angles and dihedral angles (e.g., C=N imino bond at ~120°) to validate stereochemistry .

- IR Spectroscopy : Stretching vibrations at ~1650 cm (C=O) and ~1550 cm (C=N) confirm functional groups .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer :

- In vitro antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1%) .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices. IC values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data during structural elucidation be resolved?

- Methodological Answer :

- Multi-technique validation : Combine X-ray diffraction (for absolute configuration) with dynamic NMR to study tautomerism or rotational barriers .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare with experimental bond lengths/angles .

- Statistical analysis : Use R-factors and residual electron density maps in crystallography to assess data reliability. Discrepancies >5% warrant re-evaluation of synthesis or crystallization conditions .

Q. What experimental strategies mitigate degradation of this compound during long-term biological or stability studies?

- Methodological Answer :

- Stabilization techniques : Store samples in amber vials under inert gas (N) at −20°C to prevent oxidation. Add antioxidants (e.g., BHT) to solutions .

- Degradation profiling : Use HPLC-PDA to monitor breakdown products under accelerated conditions (40°C/75% RH). Identify major degradation pathways (e.g., hydrolysis of the thiazolidinone ring) .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments or biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Study solvation effects in polar (water) vs. non-polar (chloroform) solvents to predict solubility and aggregation tendencies .

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding with pyrimidine and hydrophobic interactions with the phenyl group .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.